1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O2S/c15-14(16,17)10-5-3-9(4-6-10)11(20)8-18-13(21)19-12-2-1-7-22-12/h1-7,11,20H,8H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFWVQSJGEIKMEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)NC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(thiophen-2-yl)urea, also known as THU, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
Chemical Formula : C14H13F3N2O2S
Molecular Weight : 330.33 g/mol
IUPAC Name : 1-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-thiophen-2-ylurea
The compound features a thiophene ring and a trifluoromethyl group, which are significant for its biological activity. The presence of these functional groups enhances its interaction with biological targets.
Synthesis
The synthesis of THU typically involves the reaction of appropriate thiourea derivatives with trifluoromethyl phenols under controlled conditions. The process often includes the formation of intermediates that are crucial for achieving the desired structural configuration.
Antimicrobial Activity
THU has demonstrated significant antimicrobial properties against various bacterial strains. Notably, studies have shown that related compounds exhibit:
- Minimum Inhibitory Concentration (MIC) values as low as 2 µg/mL against methicillin-resistant Staphylococcus aureus .
- Enhanced activity against mycobacteria, outperforming standard antibiotics like isoniazid .
The presence of the thiophene moiety is believed to contribute to this antimicrobial efficacy by disrupting bacterial cell wall synthesis.
Anticancer Activity
Research indicates that THU and its derivatives possess anticancer properties. A review highlighted the following findings:
- Compounds similar to THU exhibited IC50 values ranging from 7 to 20 µM against various cancer cell lines, including pancreatic and prostate cancers .
- The mechanism of action involves targeting specific molecular pathways that regulate cell proliferation and apoptosis, making them potential candidates for cancer therapy .
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Evaluation :
Research Findings Summary Table
| Activity Type | Tested Organisms/Cell Lines | MIC/IC50 Values | Notes |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 2 µg/mL | Effective against resistant strains |
| Antimicrobial | E. coli, K. pneumoniae | 40-50 µg/mL | Comparable to ceftriaxone |
| Anticancer | Various cancer cell lines | 7-20 µM | Targets specific molecular pathways |
| Anticancer | Human leukemia cells | 1.50 µM | Demonstrated significant cytotoxicity |
Q & A
Q. What are the standard multi-step synthetic routes for synthesizing this compound, and how are reaction conditions optimized?
The synthesis typically involves:
- Step 1 : Reduction of 4-(trifluoromethyl)benzaldehyde to form the hydroxyphenyl ethyl intermediate using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in ethanol or THF at 0–25°C .
- Step 2 : Urea formation via reaction of the intermediate with thiophen-2-yl isocyanate in anhydrous dichloromethane (DCM) under nitrogen at room temperature .
Optimization focuses on solvent choice (e.g., DCM for stability), temperature control to prevent side reactions, and catalyst selection (e.g., triethylamine for acid scavenging) .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the hydroxyethyl group (δ 4.1–4.3 ppm) and urea linkage (δ 6.8–7.2 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak at m/z 370.39 (C₁₇H₁₇F₃N₂O₂S) .
- Computational Modeling : DFT calculations predict electronic properties and hydrogen-bonding interactions with biological targets .
Q. How are initial biological activities (e.g., IC₅₀ values) screened for this compound?
Standard assays include:
- Anticancer : MTT assays using lung adenocarcinoma (A549) or breast cancer (MCF-7) cell lines, with IC₅₀ values compared to reference compounds (e.g., 1.7 μM for analog Compound A) .
- Antimicrobial : Broth microdilution against E. coli or S. aureus, reporting minimum inhibitory concentrations (MICs) .
- Anti-inflammatory : COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve bioactivity?
- Functional Group Modification : Replace the trifluoromethyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding. Compare IC₅₀ values in cytotoxicity assays .
- Hydrophobic Interactions : Substitute thiophene with furan to assess changes in logP and membrane permeability .
- Key SAR Findings : The hydroxyethyl group enhances hydrogen bonding (ΔG = -8.2 kcal/mol), while the trifluoromethyl group improves metabolic stability .
Q. How can conflicting bioactivity data across studies be resolved?
- Variable Control : Standardize cell lines (e.g., HepG2 vs. HeLa), assay protocols (e.g., incubation time), and solvent systems (DMSO concentration ≤0.1%) .
- Data Normalization : Use positive controls (e.g., doxorubicin for anticancer assays) and report IC₅₀ values relative to reference compounds .
Q. What strategies improve aqueous solubility without compromising target binding?
Q. What experimental approaches elucidate the compound’s mechanism of action?
- Molecular Docking : Simulate binding to kinase domains (e.g., EGFR or VEGFR2) using AutoDock Vina .
- Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (KD) to purified proteins .
- Gene Expression Profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers like caspase-3) .
Key Data from Literature
-
Biological Activities :
Analog Compound Activity Type IC₅₀/EC₅₀ Reference Compound A Anticancer 1.7 μM Compound B Antimicrobial 15 μg/mL Compound C Anti-inflammatory 5 μM -
SAR Trends :
Structural Feature Impact on Activity Trifluoromethyl ↑ Metabolic stability Thiophene moiety ↑ Hydrophobicity Urea linkage ↑ Hydrogen bonding
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
